molecular formula C9H8FN3O B2767619 [5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine CAS No. 953907-37-4

[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine

Cat. No.: B2767619
CAS No.: 953907-37-4
M. Wt: 193.181
InChI Key: KQVUACDFZVBLSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine, also known as FPOP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine works by reacting with amino acid residues in proteins, specifically tyrosine, histidine, and tryptophan, to form adducts. These adducts can then be detected and analyzed using mass spectrometry.
Biochemical and Physiological Effects
This compound has been shown to have minimal biochemical and physiological effects on proteins, making it a valuable tool for protein structure analysis and drug discovery. This compound has been shown to be non-toxic to cells and does not affect protein function.

Advantages and Limitations for Lab Experiments

The advantages of using [5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine in lab experiments include its ability to label proteins in a site-specific manner, its minimal biochemical and physiological effects on proteins, and its compatibility with mass spectrometry analysis. The limitations of using this compound in lab experiments include its sensitivity to pH and temperature, its limited reactivity with certain amino acid residues, and its potential for non-specific labeling.

Future Directions

For [5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine research include the development of new labeling strategies to improve its specificity and reactivity, the application of this compound in the study of protein dynamics, and the use of this compound in drug discovery for the identification of potential drug targets. Additionally, this compound could be used in the study of protein-protein interactions in complex biological systems, such as the human microbiome.

Synthesis Methods

[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine can be synthesized through a two-step process. The first step involves the reaction of 4-fluoroaniline with glyoxylic acid to form the intermediate 4-fluorophenylglyoxylamide. The second step involves the reaction of the intermediate with ammonium acetate in the presence of phosphorus oxychloride to form this compound.

Scientific Research Applications

[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine has been used in various scientific research applications, including protein structure analysis, protein-protein interactions, and drug discovery. This compound can be used to identify protein-protein interactions by labeling proteins with this compound and then subjecting them to mass spectrometry analysis. This compound can also be used to identify protein structure by labeling proteins with this compound and then subjecting them to hydrogen-deuterium exchange mass spectrometry analysis. Additionally, this compound can be used in drug discovery to identify potential drug targets by labeling proteins with this compound and then subjecting them to mass spectrometry analysis.

Properties

IUPAC Name

[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O/c10-7-3-1-6(2-4-7)9-12-8(5-11)13-14-9/h1-4H,5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVUACDFZVBLSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NO2)CN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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